molecular formula C19H20N2O3 B2693121 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1923140-01-5

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B2693121
CAS No.: 1923140-01-5
M. Wt: 324.38
InChI Key: RTDMCZMPRWOFII-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, such as 2,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with a suitable nitrile compound to form a cyano intermediate.

    Amidation Reaction: The cyano intermediate is then reacted with 3-methylaniline under appropriate conditions to form the desired amide product. This step often requires the use of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide: Similar structure but with the methyl group on the para position of the phenyl ring.

    2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide: Similar structure but with the methyl group on the ortho position of the phenyl ring.

Uniqueness

The presence of the 3-methylphenyl group in 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide distinguishes it from other similar compounds

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-11-17(23-2)7-8-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDMCZMPRWOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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